molecular formula C24H27N3O4 B11144490 2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone

2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone

Cat. No.: B11144490
M. Wt: 421.5 g/mol
InChI Key: XYOUQNIFJZBHJY-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone is a heterocyclic compound featuring:

  • Isoquinolinone core: A bicyclic aromatic system with a ketone group at position 1.
  • Piperazine moiety: A six-membered ring with two nitrogen atoms, substituted at position 4 with a 2-methoxyphenyl group.
  • 2-Methoxyethyl side chain: Attached to position 2 of the isoquinolinone core.

This structure combines features associated with central nervous system (CNS) targeting (piperazine) and enhanced solubility (methoxyethyl). The compound is hypothesized to interact with serotonin receptors (e.g., 5-HT1A) based on structural similarities to known ligands .

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]isoquinolin-1-one

InChI

InChI=1S/C24H27N3O4/c1-30-16-15-27-17-20(18-7-3-4-8-19(18)23(27)28)24(29)26-13-11-25(12-14-26)21-9-5-6-10-22(21)31-2/h3-10,17H,11-16H2,1-2H3

InChI Key

XYOUQNIFJZBHJY-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone typically involves multi-step organic reactions. The process may start with the preparation of the isoquinolinone core, followed by the introduction of the methoxyethyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include methoxyethyl halides, methoxyphenyl piperazine, and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Functionalization of the Piperazine Moiety

The piperazine ring is introduced via amide bond formation or nucleophilic substitution:

Amide Coupling

  • Conditions : Carbodiimide reagents (e.g., EDC, DCC) activate the carbonyl group for reaction with piperazine derivatives.

  • Example : Reaction of 4-chlorocarbonylisoquinolinone with 4-(2-methoxyphenyl)piperazine under basic conditions forms the target compound’s piperazino-carbonyl linkage.

Methoxyethyl Substituent Introduction

  • Conditions : Alkylation of hydroxyl groups using methoxyethyl halides (e.g., MeOCH₂CH₂Cl) in the presence of bases like NaH.

Post-Synthetic Modifications

The compound undergoes reactions at its functional groups:

Hydrolysis of the Amide Bond

  • Conditions : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the piperazino-carbonyl group, yielding carboxylic acid and piperazine derivatives.

Arylation at the C4 Position

  • Conditions : Electrophilic palladation with aryliodonium salts selectively functionalizes the C4 position of the isoquinolinone core .

Reaction Conditions Outcome
Amide Hydrolysis6M HCl, refluxCleavage to carboxylic acid
C4 ArylationPd(OAc)₂, aryliodoniumAryl-substituted isoquinolinone

Stability and Reactivity Insights

  • Methoxy Groups : Resist demethylation under mild conditions but undergo cleavage with strong acids (e.g., HBr/AcOH).

  • Piperazine Ring : Participates in alkylation or acylation reactions at nitrogen atoms, enabling further derivatization.

Comparative Reaction Pathways

The table below contrasts methods for synthesizing structurally related compounds:

Compound Core Structure Key Reaction Catalyst
6-(2-Methoxyethyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-...naphthyridineNaphthyridineCuI-catalyzed couplingCuI
2-{4-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-5-methyl-1H-pyrazol-1-yl}...PyrazoleRh(III)-catalyzed C-H activationRh

This compound’s synthetic flexibility and functional group reactivity make it a valuable scaffold for medicinal chemistry. Future research could explore Ir-catalyzed C-H activation for selective functionalization or enzymatic modifications for prodrug development.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that isoquinolinone derivatives exhibit significant anticancer properties. Research has demonstrated that compounds similar to 2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, derivatives have been shown to target specific pathways involved in tumor growth and metastasis.

Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its potential as an acetylcholinesterase inhibitor suggests that it could enhance cholinergic neurotransmission, thereby improving cognitive function in patients suffering from these conditions. Studies have reported promising results in preclinical models, indicating its efficacy in reducing cognitive decline associated with these diseases.

Antipsychotic Potential

Research has also suggested that the compound may possess antipsychotic properties. Isoquinolinone derivatives have been investigated for their ability to modulate neurotransmitter systems implicated in schizophrenia and other psychiatric disorders. The piperazine moiety is particularly noted for its role in enhancing the pharmacological profile of such compounds.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer activity of various isoquinolinone derivatives, including those structurally related to this compound. The results showed that these compounds significantly inhibited the growth of several cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In another research article focusing on neuroprotection, scientists synthesized several isoquinolinone derivatives and evaluated their effects on neuronal cell lines exposed to oxidative stress. The study found that certain derivatives, including those similar to the target compound, significantly reduced cell death and improved cell viability through antioxidant mechanisms.

Data Tables

Application AreaMechanism of ActionKey Findings
AnticancerInduction of apoptosisSignificant growth inhibition in cancer cell lines
NeuroprotectionAcetylcholinesterase inhibitionReduced cognitive decline in preclinical models
AntipsychoticModulation of neurotransmitter systemsPotential efficacy in reducing psychotic symptoms

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating downstream signaling events.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Piperazine Substituent Side Chain/Modification Key Differences vs. Target Compound
4-{[4-(4-Fluorophenyl)piperazino]carbonyl}-2(1H)-quinolinone Quinolinone 4-Fluorophenyl None Fluorine substitution; quinolinone vs. isoquinolinone core
4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone Isoquinolinone 4-Methoxyphenyl Methyl at position 2 Methoxy group position (para vs. ortho); methyl vs. methoxyethyl
2-[4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl]-isoindoline-1,3-dione hydrobromide Isoindole-1,3-dione 2-Methoxyphenyl Butyl linker to isoindole-dione Core replacement; flexible alkyl chain vs. rigid carbonyl linkage
1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone Acetophenone 2-Chlorophenyl Hydroxypropoxy-ethyl linkage Chlorine substitution; acetophenone core vs. isoquinolinone
18F-Mefway (5-HT1A receptor tracer) Cyclohexane-carboxamide 2-Methoxyphenyl Fluorine-18 radiolabel Pharmacological application (PET imaging); carboxamide vs. isoquinolinone

Pharmacological and Physicochemical Implications

  • Piperazine Substituent Position :
    • The 2-methoxyphenyl group on piperazine (target compound) may enhance 5-HT1A receptor binding compared to 4-substituted analogs (e.g., 4-fluorophenyl in ), as ortho-substitution alters steric and electronic interactions with receptor pockets .
  • Core Heterocycle: Isoquinolinone (target) vs.
  • Side Chain Modifications :
    • The 2-methoxyethyl group (target) improves solubility compared to methyl () or butyl () substituents. Hydrophilic side chains are critical for bioavailability in CNS drugs.

Biological Activity

2-(2-Methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C23H24N4O3
  • Molecular Weight : 436.53 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. The following mechanisms have been identified:

  • Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation and anxiety disorders. Research indicates that derivatives of piperazine structures can enhance binding affinity to these receptors, suggesting a potential anxiolytic effect .
  • Dopamine Receptor Interaction : Similar to other piperazine derivatives, this compound may influence dopaminergic pathways, which are crucial in the treatment of psychiatric conditions such as schizophrenia and depression .

Biological Activity Data

Activity Type Findings
Antidepressant Effects Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models through serotonin receptor modulation .
Anxiolytic Properties The compound's ability to bind to 5-HT1A receptors suggests potential use as an anxiolytic agent .
Anticancer Activity Some derivatives have been evaluated for cytotoxic effects against various cancer cell lines, indicating potential anticancer properties .

Case Studies

  • Serotonin Receptor Affinity Study : A study conducted on a series of piperazine derivatives demonstrated that modifications at the phenyl ring significantly enhanced binding affinity to 5-HT1A receptors. The specific compound exhibited Ki values indicative of high affinity .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that certain modifications led to increased apoptosis in cancer cells, suggesting a pathway for therapeutic development .
  • Behavioral Studies in Rodents : Behavioral assays in rodent models showed that administration of the compound resulted in reduced anxiety-like behavior, supporting its potential as an anxiolytic agent .

Research Findings

Recent research has focused on synthesizing new derivatives based on the core structure of this compound. These studies aim to enhance pharmacological profiles and reduce side effects associated with existing treatments.

Key Findings:

  • Enhanced Binding Affinities : Modifications have led to improved binding affinities for both serotonin and dopamine receptors.
  • Potential for Combination Therapies : The compound's unique mechanism may allow it to be used in combination with other therapeutic agents for enhanced efficacy in treating complex disorders.

Q & A

Q. How can the synthetic yield of 2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone be optimized?

  • Methodological Answer : Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical. For example, highlights refluxing in tetrahydrofuran with precise stoichiometric ratios of intermediates to minimize side reactions. Catalyst screening (e.g., palladium for coupling reactions) and purification via recrystallization (e.g., ethanol-tetrahydrofuran mixtures ) can improve yield. Monitor intermediates using HPLC or TLC to ensure reaction completion.

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • X-ray diffraction (XRD) for absolute configuration (e.g., triclinic crystal system parameters in : a=8.9168a = 8.9168 Å, b=10.7106b = 10.7106 Å ).
  • NMR (1H/13C) to verify methoxyethyl and piperazino-carbonyl groups.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C23H24ClN5O2 in ).

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Adhere to GHS hazard classifications:
  • Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact (acute toxicity and irritation per ).
  • Store in sealed containers under inert atmospheres to avoid degradation (e.g., tetrahydrofuran stability in ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for piperazino-isoquinolinone derivatives?

  • Methodological Answer :
  • Core modifications : Replace the 2-methoxyphenyl group with halogenated or electron-withdrawing substituents (e.g., 4-fluorophenyl in ).
  • Bioisosteric replacements : Substitute the piperazine ring with morpholine or thiomorpholine (see for sulfonyl-based analogs ).
  • Assays : Use receptor-binding assays (e.g., serotonin/dopamine receptors) and computational docking (e.g., AutoDock Vina) to correlate structural changes with activity.

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardize assays : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control groups.
  • Replicate under controlled conditions : Address batch-to-batch variability via HPLC purity checks (>95% per ).
  • Meta-analysis : Cross-reference pharmacological data from piperazine derivatives (e.g., notes piperazine’s role in CNS drug discovery ).

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
  • Molecular dynamics (MD) simulations : Analyze stability of the piperazino-carbonyl moiety in aqueous environments (reference crystallographic data from ).

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